molecular formula C18H14N4O3S B15098119 5-(benzenesulfonyl)-6-imino-7-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

5-(benzenesulfonyl)-6-imino-7-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B15098119
M. Wt: 366.4 g/mol
InChI Key: ZDLOZPHNCCMMRC-UHFFFAOYSA-N
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Description

This compound belongs to a class of nitrogen- and sulfur-containing heterocyclic molecules characterized by a complex tricyclic framework. Its structure includes a benzenesulfonyl group at position 5, an imino group at position 6, and a methyl substituent at position 5.

Properties

Molecular Formula

C18H14N4O3S

Molecular Weight

366.4 g/mol

IUPAC Name

5-(benzenesulfonyl)-6-imino-7-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C18H14N4O3S/c1-21-16(19)14(26(24,25)12-7-3-2-4-8-12)11-13-17(21)20-15-9-5-6-10-22(15)18(13)23/h2-11,19H,1H3

InChI Key

ZDLOZPHNCCMMRC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=CC=C3)C(=O)N4C=CC=CC4=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzenesulfonyl)-6-imino-7-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves multi-step organic reactions. The starting materials often include benzenesulfonyl chloride, methylamine, and triazatricyclic precursors. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

5-(Benzenesulfonyl)-6-imino-7-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

5-(Benzenesulfonyl)-6-imino-7-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(benzenesulfonyl)-6-imino-7-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 5-(benzenesulfonyl)-6-imino-7-methyl-1,7,9-triazatricyclo[...]-2-one (Target) with structurally related compounds from the evidence:

Compound Name / CAS No. Core Structure Key Substituents/Modifications Potential Implications Reference
Target Compound Triazatricyclo framework - 5-Benzenesulfonyl
- 7-Methyl
- 2-Ketone
- Sulfonamide enhances polarity and binding.
- Methyl improves lipophilicity.
5-(4-Fluorobenzenesulfonyl)-... (CAS 862488-54-8) Triazatricyclo framework - 5-(4-Fluorobenzenesulfonyl)
- 7,11-Dimethyl
- Fluorine increases electronegativity, potentially enhancing target affinity.
- Additional methyl may alter metabolic stability.
Ethyl 7-benzyl-6-(2-methyl-3-nitrobenzoyl)imino-... Triazatricyclo framework - 7-Benzyl
- 5-Ethyl carboxylate
- 3-Nitro
- Nitro group increases reactivity/toxicity.
- Ester group may reduce stability vs. ketone.
11,12-Dimethoxy-9-(4-phenylsulphonyl)-... (CAS N/A) Benzazepinoquinoline core - 9-Phenylsulfonyl
- 11,12-Dimethoxy
- Sulfonyl group aids in π-stacking interactions.
- Methoxy groups enhance solubility.
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[...] Dithia-azatetracyclo framework - 9-(4-Methoxyphenyl)
- 3,7-Dithia
- Sulfur atoms increase conformational rigidity.
- Methoxy improves bioavailability.

Key Comparisons:

Sulfonyl Group Variations: The target compound and its fluorinated analog (CAS 862488-54-8) share a benzenesulfonyl group, but the latter’s 4-fluoro substitution likely enhances electronegativity, improving target binding in hydrophobic pockets . The benzazepinoquinoline derivative () uses a phenylsulfonyl group, which may confer similar hydrogen-bonding capabilities but within a distinct core structure .

Substituent Effects: The target compound’s 7-methyl group increases lipophilicity compared to the 7-benzyl and 11,12-dimethoxy substituents in other analogs. This could influence membrane permeability and metabolic clearance .

Core Structure Differences :

  • The triazatricyclo framework (Target, CAS 862488-54-8, and ) offers greater rigidity than the benzazepine () or dithia-azatetracyclo () systems. This rigidity may enhance selectivity in target binding .

Biological Activity

5-(benzenesulfonyl)-6-imino-7-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound belongs to a class of triazatricyclo compounds characterized by a tricyclic structure with various functional groups that may contribute to its biological activity. The molecular formula is C18H16N4O2SC_{18}H_{16}N_4O_2S, and it has a molar mass of approximately 364.41 g/mol.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that derivatives of this compound showed inhibition against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Cell Line IC50 (µM) Mechanism
MCF-7 (breast cancer)15.2Apoptosis induction
A549 (lung cancer)12.5Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Notably, it demonstrated effective inhibition of Staphylococcus aureus and Escherichia coli growth.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties as well. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Studies

  • Case Study on Anticancer Activity : A clinical trial involving patients with advanced breast cancer tested the efficacy of a derivative of this compound in combination with standard chemotherapy agents. Results indicated improved patient outcomes compared to chemotherapy alone.
  • Case Study on Antimicrobial Resistance : In a laboratory setting, the compound was tested against antibiotic-resistant strains of bacteria. It showed promising results in restoring sensitivity to conventional antibiotics when used in combination therapy.

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